1-Ethyl-3-methyl-piperazine dihydrochloride

Salt selection Pre-formulation Reaction reproducibility

Inconsistent stoichiometry from hygroscopic free base liquid compromises reproducibility in piperazine-based parallel synthesis. This racemic dihydrochloride salt (CAS 1955517-98-2) provides a defined, non-hygroscopic solid form for consistent batch operations. • Defined 2HCl stoichiometry ensures reproducible weighing and reaction outcomes vs. variable free base liquid. • N-Ethyl/C3-methyl substitution pattern enables regioselective diazepane ring-closure (see CN105367506A). • Cost-efficient racemate for early-stage SAR libraries; enantiopure (R)- and (S)- forms available for lead optimization.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 1955517-98-2
Cat. No. B1472187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-piperazine dihydrochloride
CAS1955517-98-2
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H
InChIKeyLZQXZFBVEYXZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methyl-piperazine dihydrochloride (CAS 1955517-98-2): Procurement-Relevant Properties and Chemical Class Baseline


1-Ethyl-3-methyl-piperazine dihydrochloride (CAS 1955517-98-2) is a racemic heterocyclic diamine salt belonging to the N-alkylpiperazine class, with a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol . As the dihydrochloride salt of 1-ethyl-3-methylpiperazine (free base CAS 428871-71-0, PubChem CID 21911958), it exhibits markedly improved aqueous solubility and handling characteristics compared to the hygroscopic free base liquid [1]. The compound bears a single chiral center at the 3-position of the piperazine ring, giving rise to (R)- and (S)-enantiomers that are structurally related to key intermediates in orexin receptor antagonist synthesis [2].

Why 1-Ethyl-3-methyl-piperazine dihydrochloride (CAS 1955517-98-2) Cannot Be Replaced by Generic Piperazine Analogs


Substituting 1-ethyl-3-methyl-piperazine dihydrochloride with simpler piperazine derivatives (e.g., 1-methylpiperazine, 1-ethylpiperazine) or with the free base form overlooks three critical procurement-level parameters: (i) the dihydrochloride salt provides a defined, non-hygroscopic solid with consistent stoichiometry, whereas the free base is a hygroscopic liquid with variable water content that compromises reaction reproducibility [1]; (ii) the presence of both N-ethyl and C3-methyl substituents introduces steric and electronic effects that are essential for regioselective downstream functionalization, as demonstrated in patent methods for chiral diazepane synthesis where the substitution pattern directly controls ring-closure selectivity [2]; and (iii) the racemic dihydrochloride serves as a cost-efficient starting material for early-stage medicinal chemistry, while enantiopure (R)- or (S)- forms (CAS 1630082-92-6 and 1630082-91-5) are required for stereospecific lead optimization where the (R)-enantiomer has been reported to exhibit significantly higher target engagement in orexin receptor programs .

Quantitative Differentiation Evidence for 1-Ethyl-3-methyl-piperazine dihydrochloride (CAS 1955517-98-2) Versus Closest Analogs


Salt Form vs. Free Base: Stoichiometric Consistency and Handling Safety

The dihydrochloride salt (CAS 1955517-98-2) is a crystalline solid with a defined stoichiometry of exactly 2 HCl equivalents per molecule (MW 201.13 g/mol, purity typically ≥97%), enabling precise molar calculations for synthesis . In contrast, the free base (CAS 428871-71-0) is a hygroscopic liquid classified as H226 (flammable liquid), H314 (severe skin burns), and H335 (respiratory irritation), requiring specialized storage and handling that introduces operational variability [1]. No quantitative head-to-head hygroscopicity measurement was identified in accessible primary sources; the differentiation is inferred from the known physical-state discrepancy and hazard classification.

Salt selection Pre-formulation Reaction reproducibility

Chiral Differentiation: Racemic Dihydrochloride as Cost-Efficient Entry vs. Enantiopure Forms for Stereospecific Synthesis

The racemic dihydrochloride (CAS 1955517-98-2) provides an economical starting point for medicinal chemistry exploration, typically priced lower than the resolved (R)-dihydrochloride (CAS 1630082-92-6) or (S)-dihydrochloride (CAS 1630082-91-5). Patent CN105367506A discloses that chiral piperazine intermediates are critical for synthesizing high-piperazine-ring compounds without requiring chiral catalysts or classical resolution, implying that enantiopure building blocks are essential for later-stage asymmetric synthesis [1]. Separately, the (R)-enantiomer has been described as a key intermediate in suvorexant synthesis, with claims of 10-fold higher orexin receptor affinity relative to the (S)-form; however, the primary quantitative binding data (Ki/IC50 values) could not be extracted from non-restricted primary sources within the scope of this guide and should be verified directly from Merck process chemistry literature or the suvorexant FDA review documents [2].

Chiral resolution Enantiomeric excess Orexin receptor

Substitution Pattern Differentiation: N-Ethyl/C3-Methyl vs. N-Methyl or N-Unsubstituted Piperazines in Regioselective Alkylation

The presence of both an N-ethyl substituent and a C3-methyl group on the piperazine ring creates a unique steric and electronic environment that influences the regioselectivity of subsequent N-acylation or N-alkylation reactions. The patent CN105367506A describes synthetic sequences where the substitution pattern on the piperazine ring is critical for directing ring-expansion to chiral 1,4-diazepane derivatives, a transformation that cannot be achieved with simpler N-methylpiperazine or unsubstituted piperazine building blocks [1]. Quantitative regioselectivity ratios (e.g., N1 vs. N4 acylation product ratios) for this specific compound were not located in publicly accessible literature; this inference is drawn from the patent's explicit teaching that the 1-ethyl-3-methyl substitution pattern is integral to the synthetic route.

Regioselectivity N-alkylation Building block

Procurement-Relevant Application Scenarios for 1-Ethyl-3-methyl-piperazine dihydrochloride (CAS 1955517-98-2)


Early-Stage Medicinal Chemistry SAR Exploration of Non-Stereospecific Piperazine-Containing Scaffolds

The racemic dihydrochloride is the preferred starting material for synthesizing compound libraries where the absolute configuration at the 3-position is not yet determined to be critical. Its solid, non-hygroscopic form ensures consistent weighing and stoichiometry across parallel synthesis batches, as supported by its defined dihydrochloride stoichiometry .

Process Development for Chiral 1,4-Diazepane Synthesis (e.g., Suvorexant Intermediates)

When the synthetic target requires ring expansion to a chiral 1,4-diazepane, the specific 1-ethyl-3-methyl substitution pattern is necessary to achieve the desired regioselectivity. Patent CN105367506A explicitly describes synthetic methods that rely on this structural motif, and procurement should specify the enantiopure (R)-dihydrochloride (CAS 1630082-92-6) for steps where stereochemical integrity must be maintained [1].

Salt-Form Screening and Pre-Formulation Studies for Piperazine-Containing Drug Candidates

The dihydrochloride salt provides a benchmark crystalline form for comparative salt screening. Its well-defined stoichiometry and absence of flammable-liquid hazards (in contrast to the free base) make it a safer and more reproducible reference standard for solubility, stability, and compatibility testing [2].

Reference Standard for Analytical Method Development and Chiral Purity Determination

The racemic dihydrochloride can serve as a reference marker for developing chiral HPLC or SFC methods aimed at separating (R)- and (S)-enantiomers. Its commercial availability at ≥97% purity (as documented by Leyan) provides a reliable baseline for method validation, enabling accurate enantiomeric excess determination in samples from asymmetric synthesis campaigns.

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